

# methodological considerations for minipig studies with LEO 134310

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Compound of Interest		
Compound Name:	LEO 134310	
Cat. No.:	B10827878	Get Quote

# **Application Notes and Protocols for LEO 134310 Minipig Studies**

Introduction

**LEO 134310** is a novel, potent, and selective small molecule inhibitor of the Janus kinase (JAK) 1 and 3 signaling pathways. These pathways are critical for the signaling of numerous pro-inflammatory cytokines implicated in the pathogenesis of autoimmune and inflammatory diseases. The Göttingen minipig is a valuable non-rodent species for preclinical safety and efficacy evaluation of dermatological drug candidates due to the significant anatomical and physiological similarities between minipig and human skin. These application notes provide detailed methodological considerations and protocols for the investigation of **LEO 134310** in minipig studies.

## Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Objective: To characterize the pharmacokinetic profile and establish the pharmacodynamic dose-response relationship of **LEO 134310** in Göttingen minipigs.

Experimental Protocol:

Animal Model:



· Species: Göttingen Minipig

Age: 5-6 months

Sex: Male and female

 Housing: Individually housed in pens with environmental enrichment, maintained under a 12-hour light/12-hour dark cycle, with ad libitum access to water and a standard minipig diet.

Acclimatization: Animals are acclimated for at least 7 days prior to the study.

#### Study Design:

- A crossover design is employed with a washout period of at least one week between administrations.
- Group 1 (n=6): Single intravenous (IV) administration of LEO 134310 (1 mg/kg) via a catheter in the ear vein.
- Group 2 (n=6): Single oral (PO) administration of **LEO 134310** (5 mg/kg) via oral gavage.

#### · Blood Sampling:

- Serial blood samples (approximately 2 mL) are collected from the jugular vein into K2EDTA tubes at the following time points:
  - IV Administration: Pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.
  - PO Administration: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.
- Plasma is separated by centrifugation at 2000 x g for 10 minutes at 4°C and stored at -80°C until analysis.

#### Bioanalysis:



- Plasma concentrations of LEO 134310 are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacodynamic Assessment:
  - Whole blood is collected at the same time points as for PK analysis.
  - The pharmacodynamic effect is assessed by an ex vivo stimulation assay. Whole blood is stimulated with a relevant cytokine (e.g., IL-6) to induce STAT3 phosphorylation.
  - The level of phosphorylated STAT3 (pSTAT3) in specific leukocyte populations is quantified by flow cytometry. The inhibition of pSTAT3 serves as a biomarker of LEO 134310 activity.

#### Data Presentation:

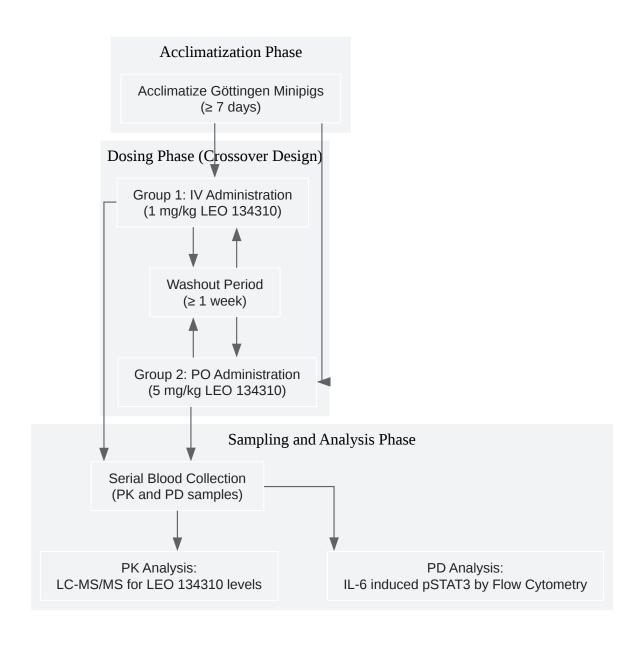
Table 1: Pharmacokinetic Parameters of **LEO 134310** in Göttingen Minipigs

Parameter	Intravenous (1 mg/kg)	Oral (5 mg/kg)
Cmax (ng/mL)	1520 ± 210	850 ± 150
Tmax (h)	0.08 (5 min)	1.5 ± 0.5
AUClast (ngh/mL)	3450 ± 420	5100 ± 680
AUCinf (ngh/mL)	3510 ± 430	5250 ± 710
Half-life (t½) (h)	6.2 ± 1.1	7.5 ± 1.3
Clearance (CL) (mL/h/kg)	285 ± 35	-
Volume of Distribution (Vd) (L/kg)	2.5 ± 0.4	-
Oral Bioavailability (F%)	-	58%

Data are presented as mean ± standard deviation.

#### Visualization:





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Caption: Workflow for PK/PD studies of **LEO 134310** in minipigs.

## Repeated-Dose Toxicology Studies



Objective: To evaluate the potential toxicity of **LEO 134310** following repeated daily administration over a 28-day period in Göttingen minipigs.

#### Experimental Protocol:

- Animal Model:
  - As described in the PK/PD studies.
- Study Design:
  - Four groups of minipigs (3 males and 3 females per group).
  - Group 1: Vehicle control (e.g., 0.5% methylcellulose in water), administered orally.
  - Group 2: LEO 134310 (Low dose, e.g., 5 mg/kg/day), administered orally.
  - Group 3: LEO 134310 (Mid dose, e.g., 20 mg/kg/day), administered orally.
  - Group 4: LEO 134310 (High dose, e.g., 80 mg/kg/day), administered orally.
  - A recovery group (3 males and 3 females) may be included for the high-dose and control groups, which are observed for an additional 4-week treatment-free period.
- Parameters Monitored:
  - Clinical Observations: Daily cage-side observations and weekly detailed clinical examinations.
  - Body Weight: Recorded weekly.
  - Food Consumption: Measured daily.
  - Ophthalmology: Examinations performed pre-study and at termination.
  - Electrocardiography (ECG): Conducted pre-study and at termination.
  - Clinical Pathology: Blood and urine samples collected pre-study, and on Days 14 and 28 for hematology, clinical chemistry, and urinalysis.







 Necropsy and Histopathology: At the end of the treatment or recovery period, animals are euthanized, and a full necropsy is performed. A comprehensive list of tissues is collected, weighed, and processed for histopathological examination.

Data Presentation:

Table 2: Summary of Key Findings from a 28-Day Repeated-Dose Toxicology Study of **LEO 134310** 

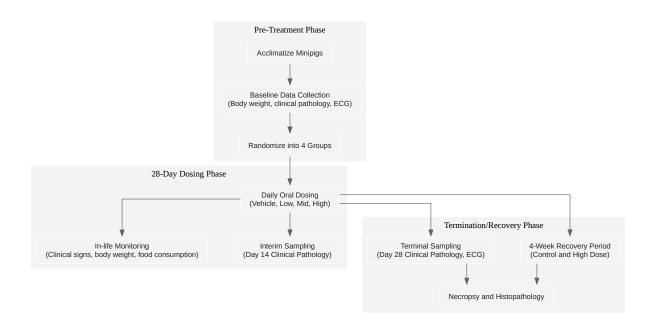


Finding	Control	Low Dose (5 mg/kg)	Mid Dose (20 mg/kg)	High Dose (80 mg/kg)
Mortality	0/6	0/6	0/6	0/6
Clinical Signs	None	None	None	Transient mild emesis in 2/6 animals
Body Weight Change (%)	+15%	+14%	+12%	+8%*
Hematology	Normal	Normal	Mild, non- progressive anemia	Moderate, reversible anemia
Clinical Chemistry	Normal	Normal	Slight increase in cholesterol	Moderate increase in cholesterol and liver enzymes (ALT, AST)
Key Histopathological Findings	None	None	Minimal lymphoid depletion in spleen and lymph nodes	Mild to moderate lymphoid depletion; minimal hepatocellular hypertrophy
No Observed Adverse Effect Level (NOAEL)	-	20 mg/kg/day	-	-

<sup>\*</sup>Statistically significant difference from control (p < 0.05).

Visualization:





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Caption: Workflow for a 28-day repeated-dose toxicology study.

### **Efficacy Studies in a Psoriasis-like Model**

Objective: To evaluate the therapeutic efficacy of **LEO 134310** in an imiquimod (IMQ)-induced psoriasis-like skin inflammation model in Göttingen minipigs.



#### Experimental Protocol:

#### Model Induction:

- On the shaved backs of the minipigs, 6-8 areas (approximately 4x4 cm) are marked.
- A daily topical application of 5% imiquimod cream is applied to these areas for 7-10 consecutive days to induce a psoriasis-like phenotype.

#### Study Design:

- Once the psoriasis-like lesions are established (characterized by erythema, scaling, and skin thickening), animals are randomized into treatment groups (n=6 per group).
- Group 1: Vehicle control (topical or oral).
- Group 2: LEO 134310 (e.g., 1% topical formulation) applied once daily.
- Group 3: LEO 134310 (e.g., 20 mg/kg oral dose) administered once daily.
- Group 4: Positive control (e.g., a commercially available topical corticosteroid).
- Treatment continues for 14 days.

#### Efficacy Endpoints:

- Clinical Scoring: Lesions are scored daily or every other day for erythema, scaling, and skin thickness using a modified Psoriasis Area and Severity Index (PASI) scoring system (e.g., 0-4 scale for each parameter).
- Transepidermal Water Loss (TEWL): Measured to assess skin barrier function.
- Skin Biopsies: Punch biopsies (4-6 mm) are collected at the end of the study for histopathological analysis (to assess epidermal thickness, and inflammatory cell infiltrate) and for measurement of pro-inflammatory cytokine mRNA levels (e.g., IL-17, IL-23, TNF-α) by qPCR.

#### Data Presentation:



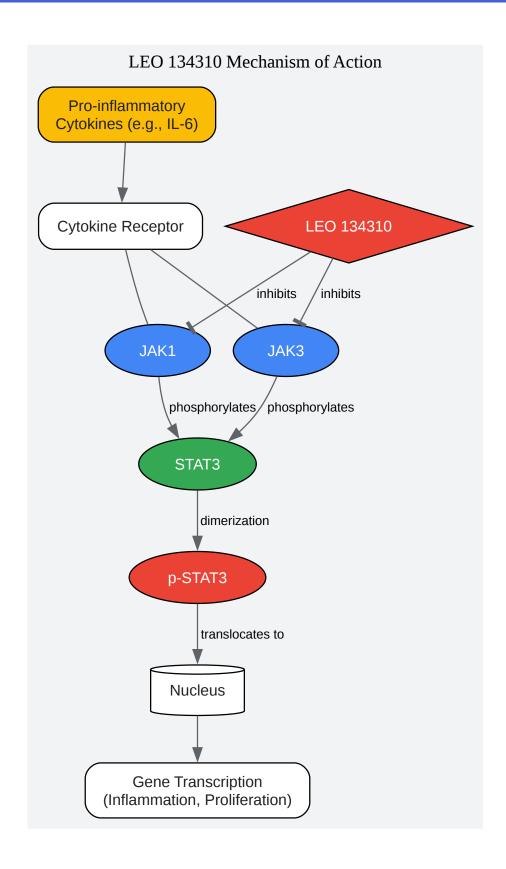
Table 3: Efficacy of LEO 134310 in the Minipig Imiquimod-Induced Psoriasis Model

Parameter	Vehicle Control	LEO 134310 (1% Topical)	LEO 134310 (20 mg/kg Oral)	Positive Control
Change in Total PASI Score (Day 14)	-5% ± 3%	-65% ± 8%	-58% ± 10%	-72% ± 6%
Change in Epidermal Thickness (µm)	+150 ± 25	+35 ± 10	+42 ± 12	+28 ± 8
IL-17 mRNA (fold change vs. naive)	25 ± 5	6 ± 2	8 ± 3	4 ± 1.5
TNF-α mRNA (fold change vs. naive)	18 ± 4	5 ± 1.5	6 ± 2	3.5 ± 1

<sup>\*</sup>Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean  $\pm$  standard deviation.

Visualization:





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Caption: Inhibition of the JAK/STAT signaling pathway by **LEO 134310**.



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